[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride
Overview
Description
AZD3759 hydrochloride is a novel epidermal growth factor receptor tyrosine kinase inhibitor. It is particularly notable for its ability to penetrate the blood-brain barrier, making it effective in treating non-small-cell lung cancer with central nervous system metastases .
Preparation Methods
The synthesis of AZD3759 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AZD3759 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
AZD3759 hydrochloride has several scientific research applications:
Chemistry: It is used to study the interactions of epidermal growth factor receptor inhibitors with various biological targets.
Biology: It helps in understanding the mechanisms of cancer cell proliferation and metastasis.
Medicine: It is primarily used in the treatment of non-small-cell lung cancer with central nervous system metastases, showing promising efficacy and safety
Industry: It is used in the development of new cancer therapies and in clinical trials to evaluate its effectiveness in different patient populations
Mechanism of Action
AZD3759 hydrochloride exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival. The compound’s ability to penetrate the blood-brain barrier allows it to target central nervous system metastases effectively .
Comparison with Similar Compounds
AZD3759 hydrochloride is compared with other epidermal growth factor receptor tyrosine kinase inhibitors such as erlotinib and gefitinib. Unlike these compounds, AZD3759 hydrochloride has a higher capability to penetrate the blood-brain barrier, making it more effective in treating central nervous system metastases . Similar compounds include:
AZD3759 hydrochloride stands out due to its unique ability to achieve equal free concentrations in the blood, cerebrospinal fluid, and brain tissue, providing a significant advantage in treating brain metastases .
Properties
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBAZHARMVMRV-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626387-81-2 | |
Record name | AZD-3759 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZORIFERTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Z3WK3SO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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